molecular formula C12H15NO4S B2503409 4-(1,3-Benzodioxol-5-ylmethyl)-1lambda~6~,4-thiazinane-1,1-dione CAS No. 477858-19-8

4-(1,3-Benzodioxol-5-ylmethyl)-1lambda~6~,4-thiazinane-1,1-dione

Cat. No.: B2503409
CAS No.: 477858-19-8
M. Wt: 269.32
InChI Key: XFLNTZCWNRIIOP-UHFFFAOYSA-N
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Description

4-(1,3-Benzodioxol-5-ylmethyl)-1lambda~6~,4-thiazinane-1,1-dione is a useful research compound. Its molecular formula is C12H15NO4S and its molecular weight is 269.32. The purity is usually 95%.
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Scientific Research Applications

Inhibitors of HCV NS5B Polymerase

4-(1,1-Dioxo-1,4-dihydro-1lambda(6)-benzo[1,4]thiazin-3-yl)-5-hydroxy-2H-pyridazin-3-ones, analogs to the specified chemical, have been discovered as potent inhibitors of the HCV NS5B polymerase. Compound 3a, in particular, showed strong inhibitory activities in biochemical and replicon assays, along with good stability toward human liver microsomes (Ellis et al., 2008).

Novel Tricycles Synthesis

Research has focused on developing novel tricycles based on structures like 4H-benzo[1,4]thiazin-3-one and 1,1-dioxo-1,4-dihydro-2H-1lambda6-benzo[1,4]thiazin-3-one. These tricycles integrate two privileged structures into one skeleton, providing a new avenue for synthetic chemistry (Li et al., 2007).

Synthesis of Derivatives

The synthesis and characterization of new derivatives involving 1,3-oxazepane-4,7-dione and N-Bromo amines 1,3-oxazepane-4,7-dione derivatives have been explored. This includes employing Schiff's bases and reactions in inert solvents (AL-Hiti & Abdalgabar, 2022).

Fused Heterocycles Synthesis

A procedure for synthesizing benzo[e][1,3]thiazine-2,4-diones from benzamides has been reported. This methodology led to the formation of novel sulfur and selenium heterocycles, expanding the scope of heterocyclic chemistry (Wright, 2001).

Synthesis of Novel Benzothiazepines

Efficient synthesis methods for novel 2,3,4-trisubstituted 1,5-benzothiazepines incorporating the 1,3-benzodioxol nucleus have been developed. These compounds were synthesized by specific reactions and characterized using various spectroscopic analyses (Chauhan et al., 2008).

Properties

IUPAC Name

4-(1,3-benzodioxol-5-ylmethyl)-1,4-thiazinane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c14-18(15)5-3-13(4-6-18)8-10-1-2-11-12(7-10)17-9-16-11/h1-2,7H,3-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLNTZCWNRIIOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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